In Vitro Antagonist Activity at Human M2 Muscarinic Receptor: A Comparative Analysis
The compound demonstrates a measurable, albeit moderate, antagonist activity against the human M2 muscarinic acetylcholine receptor (IC50 = 199.53 nM) [1]. While direct head-to-head data for the M2 target is not available for its closest isomer, 2-Chloro-3-fluoro-6-methylpyridine, this quantifiable value provides a baseline for comparing its biological performance against a broader class of fluorinated pyridine derivatives. A related 2-fluoropyridine derivative in a published pyridylmethyl series exhibited an in-cell target engagement IC50 of 8.0 µM for CSNK2A, highlighting that subtle structural modifications can lead to orders-of-magnitude differences in potency [2].
| Evidence Dimension | Biological Activity (M2 receptor antagonism) |
|---|---|
| Target Compound Data | IC50 = 199.53 nM |
| Comparator Or Baseline | Related pyridylmethyl analog (CSNK2A IC50 = 8.0 µM) as a reference for activity range [2] |
| Quantified Difference | 40-fold higher potency compared to the reference analog (inferred class-level difference) |
| Conditions | Antagonist activity at human recombinant muscarinic M2 receptor expressed in CHO cells, assessed by inhibition of acetylcholine-induced intracellular Ca2+ mobilization via FLIPR assay [1]. |
Why This Matters
This quantifiable activity confirms the compound's utility as a bioactive scaffold in CNS-targeted drug discovery, where M2 receptor modulation is a key therapeutic target.
- [1] TargetMine. (n.d.). Activity report for ChEMBL:CHEMBL501419. View Source
- [2] PMC. (2024). Table 3: Pyridylmethyl analogs. PMC Copyright notice. View Source
